(4E)-N-[(4-CHLOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE
Description
(4E)-N-[(4-CHLOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxadiazole core, which is known for its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-6-4-9(5-7-10)8-18-15-11-2-1-3-12-13(11)17-19-16-12/h4-7H,1-3,8H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCQQWBCBORCCT-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC=C(C=C3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC=C(C=C3)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-[(4-CHLOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using strong acids or bases as catalysts.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the benzoxadiazole core.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol or other methoxy-containing reagents.
Formation of the Imine Group: The final step involves the formation of the imine group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-[(4-CHLOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
(4E)-N-[(4-CHLOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-N-[(4-CHLOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.
Benzylamine: Commonly used in organic synthesis.
Uniqueness
(4E)-N-[(4-CHLOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE stands out due to its unique benzoxadiazole core and the presence of both chlorophenyl and methoxy groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
